molecular formula C14H22O2 B1670977 2,5-Di-tert-butylhydroquinone CAS No. 88-58-4

2,5-Di-tert-butylhydroquinone

Cat. No. B1670977
CAS RN: 88-58-4
M. Wt: 222.32 g/mol
InChI Key: JZODKRWQWUWGCD-UHFFFAOYSA-N
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Description

2,5-Di-tert-butylhydroquinone (DTBHQ) is an oxidation substrate used to measure the catalytic activity of copper (II) enzyme-like catalysts . It has a linear formula of [(CH3)3C]2C6H2-1,4-(OH)2 and a molecular weight of 222.32 .


Synthesis Analysis

DTBHQ is synthesized through a reaction involving hydroquinone and tertiary butanol . The process involves adding hydroquinone and toluene to a reactor vessel and heating it at a temperature of 70-100°C. Tertiary butanol and phosphoric acid are then added to the reaction mixture slowly within 10 to 20 hours and heated at 85-105°C .


Molecular Structure Analysis

DTBHQ is a centrosymmetric, nonpolar molecule with a noncentrosymmetric, polar crystal structure . It crystallizes in the monoclinic space group I2/a with two molecules per asymmetric unit .


Chemical Reactions Analysis

DTBHQ can undergo sublimation at isothermal conditions or melting followed by evaporation under dynamic heating . Depending on the heating conditions, the same commercial polymorphic form can be obtained from evaporation or sublimation .


Physical And Chemical Properties Analysis

DTBHQ is a solid substance with an autoignition temperature of 790 °F and a melting point of 216-218 °C (lit.) . It is a cream or pale brown solid .

Scientific Research Applications

Inhibition of Enzymes

2,5-Di-tert-butylhydroquinone (BHQ) has been identified as a potent inhibitor of various enzymes. It has been shown to inhibit the sarco/endoplasmic reticulum calcium ATPase (SERCA) at low micromolar and submicromolar concentration ranges, making it valuable in research and potential medical applications against diseases like prostate cancer (Paula et al., 2009). Similarly, BHQ and its analogs can regulate the activity of enzymes like 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2), impacting arachidonic acid metabolism (Kutil et al., 2015).

Effects on Cellular Calcium Dynamics

BHQ has been shown to be a selective inhibitor of liver microsomal Ca2+ sequestration, affecting Ca2+ ATPase activity without altering membrane permeability or other enzyme activities (Moore et al., 1987). This property is useful for studying calcium fluxes in cells and tissues. In glioma C6 cells, BHQ was found to inhibit phosphatidylserine synthesis, highlighting its role in cellular processes that require high concentrations of calcium within specific cellular compartments (Wiktorek et al., 1996).

Chemical Synthesis and Purification

Research on BHQ also involves its synthesis and purification. Studies have explored the synthesis of BHQ under specific catalytic conditions (Zhou, 2006), and methodologies for its purification using crystallization processes have been developed (Zhang et al., 2015).

Interaction with Biological Macromolecules

BHQ's interaction with biomolecules like bovine serum albumin(BSA) has been studied using various techniques such as spectrophotometry, spectrofluorimetry, and circular dichroism, revealing insights into the binding mechanisms and conformational changes induced in proteins (Shahabadi et al., 2011). These interactions are critical for understanding the biological effects of BHQ and its derivatives at the molecular level.

Role in Cellular Signaling and Organ Function

BHQ's influence on cellular signaling pathways and organ function has been demonstrated through various studies. For instance, its impact on cardiac muscle contractility and calcium dynamics in rat ventricular muscle has been explored, highlighting its specific inhibition of the sarcoplasmic reticulum calcium pump (Kabbara & Stephenson, 1997). Additionally, its effects on cellular calcium signals in Madin Darby canine kidney (MDCK) cells have been investigated, providing insights into its mechanism of action in modulating intracellular calcium levels (Jan et al., 1999).

Therapeutic Potential and Mechanisms of Action

The potential therapeutic applications of BHQ and its effects on various diseases and conditions have been a focus of research. For example, studies have shown that tert-butylhydroquinone (tBHQ), a related compound, can alleviate early brain injury and cognitive dysfunction after subarachnoid hemorrhage, possibly through the activation of the Keap1/Nrf2/ARE pathway (Wang et al., 2014). This highlights the potential for BHQ and its derivatives in neuroprotective strategies.

Impact on Muscle Function

Research has also been conducted on the effects of BHQ on skeletal muscle function, particularly in the context of excitation-contraction coupling and calcium homeostasis. For instance, its effects on force responses in mechanically skinned muscle fibers of rats and toads have been examined, revealing its specific and reversible inhibition of the sarcoplasmic reticulum calcium pump (Bakker et al., 1996). This provides a valuable tool for investigating muscle physiology and disorders.

Safety And Hazards

DTBHQ is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1 - STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling DTBHQ .

properties

IUPAC Name

2,5-ditert-butylbenzene-1,4-diol
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InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3
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InChI Key

JZODKRWQWUWGCD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O
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Molecular Formula

C14H22O2
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DSSTOX Substance ID

DTXSID8041248
Record name 2,5-Di-tert-butylbenzene-1,4-diol
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Molecular Weight

222.32 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2,5-Di-tert-butylhydroquinone
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Product Name

2,5-Di-tert-butylhydroquinone

CAS RN

88-58-4
Record name 2,5-Di-tert-butylhydroquinone
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Synthesis routes and methods

Procedure details

12.4 g (0.113 mol) of hydroquinone, 49.8 g of MTBE (0.566 mol, 5 eq.) and 21.5 g (0.113 mol, 1 eq.) of 85% benzenesulphonic acid are introduced, under a stream of nitrogen, into a 250 ml reactor. The medium is then brought to 60° C. After maintaining these conditions for 5 hours, 25 ml of hexane are added and the reaction medium is cooled to 20° C. and then filtered in order to obtain 17.8 g of wet cake. This filter cake is placed in an oven (35° C.) under maximum vacuum for 12 h to give 14.6 g (58.3% yield for an 80% degree of conversion) of 2,5-di-tert-butylhydroquinone.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
817
Citations
A Sakai, R Teshima - Cancer letters, 2001 - Elsevier
Two hydroquinones with similar structures, 2,5-di-tert-butyl-1,4-hydroquinone (DTBHQ) and 2-tert-butyl-1,4-hydroquinone (MTBHQ), are used as antioxidants in the environment. …
Number of citations: 14 www.sciencedirect.com
T Okubo, F Nagai, K Ushiyama, I Kano - Toxicology letters, 1997 - Elsevier
The effects of synthetic phenolic antioxidants, tert-butylhydroquinone (TBHQ), 2,5-di-tert-butylhydroquinone (DTBHQ) and 3-tert-butyl-4-hydroxyanisole (BHA), on DNA cleavage were …
Number of citations: 59 www.sciencedirect.com
Z Kutil, M Kvasnicova, V Temml… - Food and Agricultural …, 2015 - Taylor & Francis
The aim of the present study was to elucidate the effect of the food additive tert-butylhydroquinone (TBHQ), its metabolite tert-butylbenzoquinone (TBQ), the indirect food additive 2,5-di-…
Number of citations: 6 www.tandfonline.com
AA Kabbara, DG Stephenson - American Journal of …, 1997 - journals.physiology.org
The effects of 2,5-di-tert-butylhydroquinone (TBQ) on cardiac muscle contractility were investigated using cardiac preparations from the right ventricle of the rat. In saponin-skinned …
Number of citations: 15 journals.physiology.org
CP Yang, MY Hsu - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
A series of poly(ether imide)s (PEIs), III a–k , with light color and good physical properties were prepared from 1,4‐bis(3,4‐dicarboxypheoxy)‐2,5‐di‐tert‐butylbenzene dianhydride (I) …
Number of citations: 11 onlinelibrary.wiley.com
CR Jan, CM Ho, SN Wu, CJ Tseng - European journal of pharmacology, 1999 - Elsevier
We examined the effect of 2,5-di-tert-butylhydroquinone (BHQ) on intracellular Ca 2+ concentrations ([Ca 2+ ] i ) measured by fura-2 fluorimetry in Madin Darby canine kidney (MDCK) …
Number of citations: 25 www.sciencedirect.com
BH Ershoff - Proceedings of the Society for Experimental …, 1963 - journals.sagepub.com
Immature rats were fed graded levels of DBH in conjunction with either a highly purified or natural food stock ration. A significant difference in response to DBH administration was …
Number of citations: 33 journals.sagepub.com
Y Zhang, JJ Liu, L Zhang, XZ Wang - Journal of Chemical & …, 2015 - ACS Publications
The solubility of 2,5-di-tert-butylhydroquinone (DTBHQ) in acetone, ethyl acetate, methanol, and the mixtures of ethanol and water was measured and correlated in the temperature …
Number of citations: 8 pubs.acs.org
L Ye, J Liu, C Zhang, Y Xie, S Tu - Separation Science and …, 2015 - Taylor & Francis
Tert-butylhydroquinone is a high quality edible-oil antioxidant. tert-Butylhydroquinone has many advantages such as high activity, low mammalian toxicity, and high thermal stability. …
Number of citations: 1 www.tandfonline.com
L Miller, DJ Greensmith, R Sankaranarayanan… - Cell Calcium, 2015 - Elsevier
2,5-Di-(tert-butyl)-1,4-benzohydroquinone (TBQ) is a reversible inhibitor of SERCA, potentially making it a useful tool to study the effects of SERCA inhibition in cardiac cells. However, it …
Number of citations: 8 www.sciencedirect.com

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